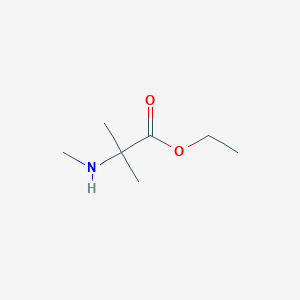![molecular formula C10H9F4NO2S B2377049 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride CAS No. 2411283-98-0](/img/structure/B2377049.png)
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride, also known as TFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonyl fluoride derivative that has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride involves the covalent binding of the sulfonyl fluoride group to the active site serine residue of the target enzyme. This results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The selectivity of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride towards serine hydrolases is due to the presence of a bulky trifluoromethylphenyl group, which allows for specific interactions with the enzyme active site.
Biochemical and Physiological Effects:
The inhibition of FAAH by 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has been found to increase the levels of endocannabinoids in the brain, which are known to have analgesic and anti-inflammatory effects. 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has also been found to have potential therapeutic applications in the treatment of various diseases such as pain, inflammation, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride is its high selectivity towards serine hydrolases, which allows for specific inhibition of target enzymes. It is also a potent inhibitor, with low nanomolar to picomolar range of inhibition constants. However, 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has some limitations in lab experiments, such as its irreversible inhibition of enzymes, which can make it difficult to study enzyme kinetics. It also has a short half-life in vivo, which limits its therapeutic potential.
Zukünftige Richtungen
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has shown great potential in various fields of scientific research, and there are several future directions that can be explored. One potential direction is the development of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride analogs with improved selectivity and potency towards specific serine hydrolases. Another direction is the study of the physiological and biochemical effects of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride in vivo, which can provide insights into its potential therapeutic applications. Additionally, the use of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride in combination with other inhibitors or drugs can be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride involves a multi-step process that includes the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with azetidine to form the sulfonyl fluoride derivative. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has been widely used in scientific research due to its ability to selectively inhibit serine hydrolases, which are enzymes that play an important role in various biological processes. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has also been found to inhibit other serine hydrolases such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-10(12,13)9-3-1-2-7(4-9)8-5-15(6-8)18(14,16)17/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXOIYMQLPMMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)






![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)

